molecular formula C18H22Cl2N2O3 B404118 3-Methylbutyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

3-Methylbutyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B404118
M. Wt: 385.3g/mol
InChI Key: ANYSNVIXMHPKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbutyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C18H22Cl2N2O3

Molecular Weight

385.3g/mol

IUPAC Name

3-methylbutyl 6-(3,4-dichlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C18H22Cl2N2O3/c1-10(2)7-8-25-17(23)15-11(3)22(4)18(24)21-16(15)12-5-6-13(19)14(20)9-12/h5-6,9-10,16H,7-8H2,1-4H3,(H,21,24)

InChI Key

ANYSNVIXMHPKQV-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCCC(C)C

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with isopentylamine, followed by cyclization with ethyl acetoacetate under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methylbutyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylbutyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Isopentyl 4-(3,4-dichlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure but lacks the 1,6-dimethyl groups.

    Ethyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure but with an ethyl group instead of isopentyl.

Uniqueness

The presence of the isopentyl group and the specific arrangement of functional groups in 3-Methylbutyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate gives it unique chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

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